2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-propionic acid
Description
Properties
Molecular Formula |
C12H17NO4 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-(aminomethyl)-3-(2,4-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-16-10-4-3-8(11(6-10)17-2)5-9(7-13)12(14)15/h3-4,6,9H,5,7,13H2,1-2H3,(H,14,15) |
InChI Key |
HROZOUQZOGDKDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(CN)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Preparation Methods
The following table summarizes the key features of different preparation methods for 2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-propionic acid:
| Method | Starting Materials | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Mannich Reaction | 2,4-Dimethoxybenzaldehyde, malonic acid | Reflux in ethanol | ~38% |
| Direct Amine Alkylation | Amino acid derivatives, alkylating agents | Basic conditions | Varies |
Challenges in Synthesis
The synthesis of this compound presents several challenges:
Protection of Functional Groups : During synthesis, protecting groups may be necessary to prevent unwanted reactions involving the amino or carboxylic acid functionalities.
Purity and Yield Optimization : Achieving high purity and yield can be challenging due to side reactions or incomplete conversions. Careful optimization of reaction conditions is essential.
Table 1: Summary of Biological Activities
| Activity | Outcome | Reference |
|---|---|---|
| Inhibition of Amyloid Fibrils | Complete inhibition observed | |
| Cytokine Release (TNF-α) | Decreased by 44–60% at high doses | |
| Cytokine Release (IFN-γ) | Decreased by 44–79% at high doses | |
| Cell Viability | 94.71–96.72% compared to control |
Chemical Reactions Analysis
Types of Reactions
2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aminomethyl group into a corresponding nitro or oxime derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The dimethoxy-phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
Pharmaceutical Development
2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-propionic acid is primarily investigated for its potential in drug development targeting neurological disorders and inflammatory diseases. Its structure allows for interactions with various biological targets, making it a candidate for therapies aimed at modulating neurotransmitter systems.
Table 1: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Neurological Disorders | Investigated for effects on serotonin and dopamine pathways. |
| Anti-inflammatory Agents | Exhibits properties that may inhibit inflammatory processes. |
| Antioxidant Activity | Potential role in reducing oxidative stress in cells. |
Biochemical Studies
Research indicates that this compound may play a role in biochemical pathways involving enzyme interactions. It is studied for its ability to modulate enzyme activity, which can lead to various biological effects.
Case Study: Enzyme Interaction
A study demonstrated that this compound could inhibit specific enzymes involved in inflammatory pathways, suggesting its utility as an anti-inflammatory agent.
Synthesis of Derivatives
The compound serves as a versatile building block in organic synthesis. Various derivatives can be synthesized through oxidation and reduction reactions, expanding its applicability in chemical research.
Table 2: Synthetic Pathways and Derivatives
| Reaction Type | Resulting Compound |
|---|---|
| Oxidation | This compound derivatives. |
| Reduction | Formation of amine derivatives with enhanced biological activity. |
Mechanism of Action
The mechanism by which 2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-propionic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Physicochemical Properties
The table below highlights key differences:
Impact of Substituent Type
- Methoxy vs. Chloro Groups : Methoxy groups enhance solubility via hydrogen bonding but reduce electrophilicity, whereas chloro groups increase lipophilicity and reactivity in nucleophilic substitutions.
- Di- vs.
Biological Activity
2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-propionic acid (commonly referred to as a derivative of phenylpropanoic acid) is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features an aminomethyl group attached to a propionic acid backbone, with a dimethoxy-substituted phenyl group that enhances its reactivity and interaction with biological targets.
The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. The presence of the aminomethyl group allows it to act as a substrate or inhibitor in enzymatic reactions. Its structure facilitates binding to specific targets, modulating their activity, which can lead to various physiological effects.
Potential Targets
- Enzymes : The compound may influence metabolic pathways by interacting with enzymes involved in amino acid metabolism.
- Receptors : It has the potential to bind to neurotransmitter receptors, suggesting possible roles in neuropharmacology.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
- Antimicrobial Effects : Some derivatives have shown antimicrobial activity against various pathogens, indicating potential applications in treating infections.
- Neuroprotective Effects : Due to its structural similarity to neurotransmitters, it may have neuroprotective properties, making it a candidate for further study in neurodegenerative disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Protection against neuronal damage |
Case Study: Antimicrobial Properties
A study conducted on various derivatives of phenylpropanoic acids demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus, suggesting its potential use as an antimicrobial agent in clinical settings.
Comparison with Similar Compounds
The biological activity of this compound can be compared with similar compounds such as:
| Compound Name | Biological Activity |
|---|---|
| 2-Aminomethyl-3-(2,4-dihydroxyphenyl)-propionic acid | Strong tyrosinase inhibition |
| 2-Aminomethyl-3-(3-methoxyphenyl)-propionic acid | Moderate antioxidant properties |
These comparisons highlight the unique properties of this compound due to its specific functional groups.
Q & A
Q. What are the optimal synthetic routes for 2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-propionic acid, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Friedel-Crafts alkylation for introducing the 2,4-dimethoxy-phenyl group.
- Aminomethylation via reductive amination (e.g., using NaBHCN or H/Pd-C) to add the aminomethyl moiety .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for intermediates, while aqueous workup ensures acid stability .
- Catalyst optimization : Lewis acids (e.g., AlCl) improve regioselectivity in aromatic substitutions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR confirm regiochemistry of methoxy groups (δ 3.8–4.0 ppm for OCH) and the aminomethyl moiety (δ 2.5–3.0 ppm) .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS validate purity (>98%) and molecular weight (e.g., [M+H]+ = 282.1) .
- FT-IR : Peaks at 1700–1720 cm (C=O stretch) and 3300–3500 cm (N-H stretch) confirm functional groups .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for derivatives of this compound?
Methodological Answer:
- Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and intermediates in aminomethylation .
- Reaction path screening : Tools like GRRM (Global Reaction Route Mapping) identify energetically favorable pathways, reducing trial-and-error experimentation .
- Example : A 2024 study using Gaussian 16 optimized reaction coordinates for methoxy group substitutions, achieving 85% accuracy in predicting regioselectivity .
Q. How can contradictory data on biological activity (e.g., in vitro vs. in vivo) be resolved?
Methodological Answer:
- Metabolic stability assays : Compare hepatic microsome stability (e.g., rat liver S9 fractions) to identify rapid degradation in vivo .
- Pro-drug design : Mask the carboxylic acid group (e.g., esterification) to enhance bioavailability, as seen in related phenylpropionic acid derivatives .
- Pharmacokinetic modeling : Use compartmental models to correlate in vitro IC values with plasma concentrations in animal studies .
Q. What strategies enable enantioselective synthesis of this compound?
Methodological Answer:
- Chiral catalysts : Use (R)-BINAP-Pd complexes for asymmetric hydrogenation of intermediate α,β-unsaturated esters .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers with >90% ee .
- Chiral HPLC : Pirkle-type columns (e.g., Chiralpak AD-H) separate enantiomers for purity validation .
Key Notes for Experimental Design
- Contradiction Analysis : Cross-validate NMR and HPLC data to rule out impurities causing anomalous bioactivity .
- Thermal Stability : TGA/DSC analysis (25–200°C) confirms decomposition thresholds for storage recommendations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
